ラパチニブ代謝物 M1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Unii-8PL9cez8WK, also known as Unii-8PL9cez8WK, is a useful research compound. Its molecular formula is C36H37ClN4O10S3 and its molecular weight is 817.35. The purity is usually > 95%.

BenchChem offers high-quality Unii-8PL9cez8WK suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Unii-8PL9cez8WK including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

解毒および生体活性化経路における役割

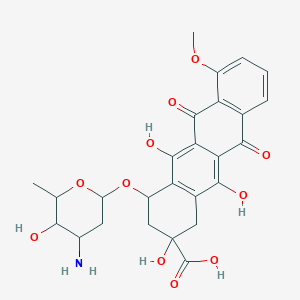

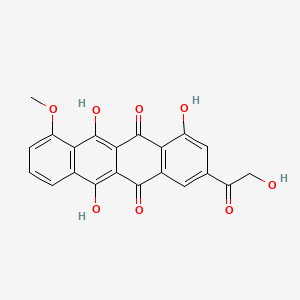

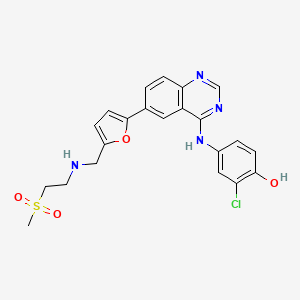

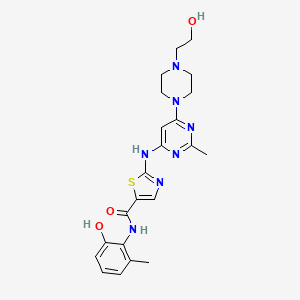

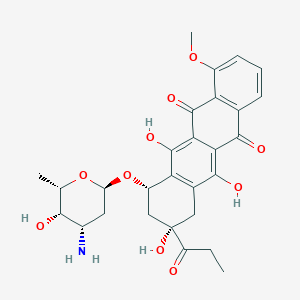

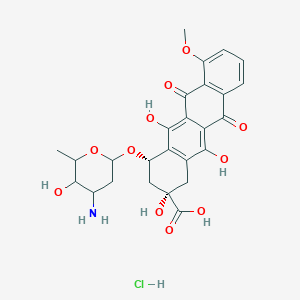

ラパチニブ代謝物 M1は、解毒および生体活性化経路において重要な役割を果たします {svg_1}. チロシンキナーゼ阻害剤ラパチニブのシトクロムP450 3A酵素によるO脱アルキル化は、ラパチニブ誘発性肝毒性の発症に関与しています {svg_2}. 脱ベンジル化ラパチニブ(M1)のグルクロン酸抱合および硫酸化による抱合代謝は、ラパチニブの主な解毒経路と考えられています {svg_3}.

肝グルクロン酸抱合への関与

UGT1A1は、主要な肝UGT酵素であり、ラパチニブM1グルクロン酸抱合に関与しています {svg_4}. ヒト肝ミクロソームによるUGT1A1遺伝子型ドナーからのM1-グルクロン酸体の形成は、UGT1A1活性と有意に相関していました {svg_5}.

肝毒性への影響

This compoundの代謝は、肝毒性に影響を与えます {svg_6}. ラパチニブ代謝物のいくつかは、アルデヒドやキノンイミンなどの反応性種と関連付けることができます {svg_7}. 薬物トランスポーターとの相互作用、薬物遺伝学、または治療用量の大きさなど、その他の配置因子の役割は無視できません {svg_8}.

HER2過剰発現/ER陽性乳がんにおける役割

This compoundは、HER2過剰発現/ER陽性乳がん細胞の文脈で研究されてきました {svg_9}. 臨床診療を模倣した前臨床モデルでは、当初ラパチニブ誘発性アポトーシスに感受性があった細胞は、耐性細胞に変換されました {svg_10}.

転移性乳がんの併用療法における使用

ラパチニブは、this compoundの母体化合物であり、進行性HER2過剰発現転移性乳がん患者に対する併用療法で使用される経口活性二重チロシンキナーゼ阻害剤です {svg_11}.

臨床的肝障害における潜在的な役割

This compoundの代謝、特に潜在的に反応性のある代謝物の形成は、臨床的肝障害に寄与する可能性があります {svg_12}. これは、進行中の研究分野であり、this compoundの代謝を理解することで、肝障害のリスクを軽減できる可能性があります {svg_13}.

作用機序

Target of Action

The primary targets of Lapatinib Metabolite M1 are the human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases . These receptors play a crucial role in the regulation of cell growth and survival .

Mode of Action

Lapatinib Metabolite M1 acts intracellularly by reversibly binding to the cytoplasmic ATP-binding site of the kinase, preventing receptor phosphorylation and activation . This inhibition blocks the phosphorylation and activation of downstream second messengers (Erk1/2 and Akt), thereby regulating cellular proliferation and survival in HER1/EGFR/ERBB1 and HER2/ERBB2-expressing tumors .

Biochemical Pathways

The metabolism of Lapatinib Metabolite M1 involves a series of biochemical pathways. The compound undergoes glucuronidation and sulfation, which are thought to be major detoxication pathways for lapatinib in preclinical species . This process limits the formation of the quinoneimine reactive metabolite . The metabolism of Lapatinib Metabolite M1 is highly correlated with the rates of M1 formation, suggesting that O-dealkylation may be the rate-limiting step in lapatinib biotransformation .

Pharmacokinetics

Lapatinib Metabolite M1 undergoes extensive metabolism, primarily by CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8 to a variety of oxidated metabolites . The fecal elimination pathway is predominant, representing a median of 92% of the dose with lapatinib as the largest component .

Result of Action

The action of Lapatinib Metabolite M1 results in the inhibition of cellular growth and proliferation, leading to enhanced apoptosis . In the metabolically competent human hepatic HepaRG cell line, Lapatinib Metabolite M1 was found to be more cytotoxic compared with the parent drug lapatinib .

Action Environment

The action, efficacy, and stability of Lapatinib Metabolite M1 can be influenced by various environmental factors. For instance, inter-individual variability in the formation and clearance pathways of Lapatinib Metabolite M1 likely influences the hepatic exposure to reactive metabolites and may affect the risk for hepatotoxicity .

生化学分析

Biochemical Properties

Lapatinib metabolite M1 interacts with several enzymes and proteins. It is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8 . The metabolite M1 undergoes glucuronidation and sulfation, which are thought to be major detoxication pathways for Lapatinib . This process involves the enzyme UGT1A1, which catalyzes the hepatic glucuronidation of Lapatinib metabolite M1 .

Cellular Effects

Lapatinib metabolite M1 has significant effects on various types of cells and cellular processes. It enhances the sensitivity to ABCB1 or ABCG2 substrates in cells expressing these transporters . Moreover, it significantly increases the accumulation of doxorubicin or mitoxantrone in ABCB1- or ABCG2-overexpressing cells .

Molecular Mechanism

Lapatinib metabolite M1 exerts its effects at the molecular level through several mechanisms. It inhibits the function of ATP-binding cassette (ABC) transporters by binding to their ATP-binding sites . Furthermore, it stimulates the ATPase activity of both ABCB1 and ABCG2 and inhibits the photolabeling of ABCB1 or ABCG2 with [125I]iodoarylazidoprazosin in a concentration-dependent manner .

Temporal Effects in Laboratory Settings

The effects of Lapatinib metabolite M1 change over time in laboratory settings. It has been observed that the formation of M1-glucuronide by human liver microsomes from UGT1A1-genotyped donors was significantly correlated with UGT1A1 activity . This suggests that O-dealkylation may be the rate-limiting step in Lapatinib biotransformation .

Dosage Effects in Animal Models

The effects of Lapatinib metabolite M1 vary with different dosages in animal models. For instance, one study found that a dose of 40 mg/kg/day of Lapatinib led to grade 3 toxicity in dogs .

Metabolic Pathways

Lapatinib metabolite M1 is involved in several metabolic pathways. It undergoes extensive metabolism, primarily by CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8 to a variety of oxidated metabolites . Furthermore, it undergoes glucuronidation and sulfation, which are thought to be major detoxication pathways for Lapatinib .

Transport and Distribution

Lapatinib metabolite M1 is transported and distributed within cells and tissues. It is primarily metabolized in the liver, and fecal elimination is the predominant pathway, representing a median of 92% of the dose .

特性

IUPAC Name |

2-chloro-4-[[6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-yl]amino]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O4S/c1-32(29,30)9-8-24-12-16-4-7-21(31-16)14-2-5-19-17(10-14)22(26-13-25-19)27-15-3-6-20(28)18(23)11-15/h2-7,10-11,13,24,28H,8-9,12H2,1H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTCWAMLLWYBEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268997-70-1 |

Source

|

| Record name | o-Dealkylated lapatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268997701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEALKYLATED LAPATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PL9CEZ8WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)

![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)